5-bromo-3-phenyl-1H-pyrazole 5-bromo-3-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1092533-03-3
VCID: VC2688739
InChI: InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
SMILES: C1=CC=C(C=C1)C2=NNC(=C2)Br
Molecular Formula: C9H7BrN2
Molecular Weight: 223.07 g/mol

5-bromo-3-phenyl-1H-pyrazole

CAS No.: 1092533-03-3

Cat. No.: VC2688739

Molecular Formula: C9H7BrN2

Molecular Weight: 223.07 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-3-phenyl-1H-pyrazole - 1092533-03-3

Specification

CAS No. 1092533-03-3
Molecular Formula C9H7BrN2
Molecular Weight 223.07 g/mol
IUPAC Name 5-bromo-3-phenyl-1H-pyrazole
Standard InChI InChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Standard InChI Key UHFVURICDHUWHP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NNC(=C2)Br
Canonical SMILES C1=CC=C(C=C1)C2=NNC(=C2)Br

Introduction

Structural Properties and Chemical Characteristics

Molecular Identification

5-Bromo-3-phenyl-1H-pyrazole is a five-membered heterocyclic compound with two adjacent nitrogen atoms in its core structure. The compound's key identifiers are outlined in Table 1:

ParameterValue
Molecular FormulaC9H7BrN2
Molecular Weight223.073 g/mol
CAS Number2159048-62-9
IUPAC Name5-bromo-3-phenyl-1H-pyrazole
Standard InChIInChI=1S/C9H7BrN2/c10-9-6-8(11-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)
Standard InChIKeyUHFVURICDHUWHP-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=NNC(=C2)Br

The structure features a phenyl ring attached to the 3-position of the pyrazole ring, with a bromine atom at the 5-position. The hydrogen on the nitrogen at position 1 (1H) makes this compound capable of tautomerism, a characteristic feature of pyrazoles.

Spectroscopic Properties

Mass spectrometry data provides valuable information for identifying 5-bromo-3-phenyl-1H-pyrazole. The predicted collision cross section (CCS) values for various adducts of the compound are presented in Table 2:

Adductm/zPredicted CCS (Ų)
[M+H]+222.98654143.8
[M+Na]+244.96848148.2
[M+NH4]+240.01308148.9
[M+K]+260.94242148.6
[M-H]-220.97198145.0
[M+Na-2H]-242.95393149.0
[M]+221.97871143.6
[M]-221.97981143.6

These collision cross section values are useful for analytical identification and characterization of the compound in complex mixtures using ion mobility mass spectrometry techniques .

Synthesis Methodologies

Bromination Strategies

For introducing the bromine at the 5-position, selective bromination reactions are typically employed. These often involve using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The selectivity of bromination can be influenced by the electronic properties of the substituents already present on the pyrazole ring.

Biological ActivityObserved Effects in Pyrazole Derivatives
Anti-inflammatoryInhibition of cyclooxygenase (COX) enzymes, particularly COX-2
AntimicrobialActivity against various bacterial strains including E. coli, S. aureus, and P. aeruginosa
AnticancerCytotoxicity against multiple cancer cell lines; potential inhibition of growth factors
AntifungalInhibitory effects against common fungal pathogens
AnalgesicPain reduction in various experimental models

Pyrazole derivatives have been extensively studied for their medicinal properties, including anti-inflammatory, antimicrobial, anticancer, and antioxidant activities.

Structure-Activity Relationships

The biological activity of pyrazole derivatives is significantly influenced by the nature and position of substituents on the pyrazole ring. The bromine atom at position 5 in 5-bromo-3-phenyl-1H-pyrazole likely contributes to its potential biological properties through:

  • Enhanced lipophilicity, improving membrane permeability

  • Potential halogen bonding with biological targets

  • Altered electronic distribution affecting binding affinity to receptors

The phenyl group at position 3 may further contribute to these properties by enabling π-π interactions with aromatic amino acids in target proteins .

Comparable Compounds and Structural Analogs

Structural Variations

Several structural analogs of 5-bromo-3-phenyl-1H-pyrazole have been synthesized and studied, providing insights into the potential properties of this compound:

CompoundStructural DifferenceNotable Properties
5-Bromo-3-methyl-1-phenylpyrazoleMethyl group at position 3 instead of phenylUsed as a building block for more complex heterocyclic compounds
3-(3-Bromophenyl)-5-phenyl-1H-pyrazoleBromine on the phenyl ring instead of pyrazole ringSimilar chemical properties but different biological activity profile
5-Bromo-3-phenyl-1-(o-tolyl)-1H-pyrazoleAdditional o-tolyl group at N1 positionModified pharmacokinetic properties

Crystal Structure Comparisons

Crystal structure studies of similar pyrazole derivatives provide valuable information on structural characteristics that may apply to 5-bromo-3-phenyl-1H-pyrazole. For instance, in the crystal structure of 3-(4-bromophenyl)-5-methyl-1H-pyrazole, molecules are connected through N-H···N hydrogen bonds, forming a three-dimensional network . This suggests that 5-bromo-3-phenyl-1H-pyrazole may form similar intermolecular hydrogen bonding networks in its crystal structure.

Research Applications

As a Chemical Intermediate

5-Bromo-3-phenyl-1H-pyrazole serves as a versatile intermediate in organic synthesis due to the reactivity of both the bromine atom and the pyrazole ring. Key applications include:

  • Pharmaceutical synthesis: Used as a building block for creating more complex drug candidates

  • Chemical library development: Employed in the generation of compound libraries for drug discovery

  • Materials science: Potential applications in the development of functional materials

The bromine atom at position 5 makes the compound particularly valuable for further functionalization through various substitution reactions.

Reaction TypeReagentsExpected Products
Nucleophilic SubstitutionAmines, thiols, alkoxides5-amino/thio/alkoxy-3-phenyl-1H-pyrazole derivatives
Cross-couplingBoronic acids, organostannanes (Suzuki, Stille conditions)5-aryl-3-phenyl-1H-pyrazole derivatives
N-alkylation/acylationAlkyl halides, acyl chloridesN-substituted pyrazole derivatives

These reactions expand the utility of 5-bromo-3-phenyl-1H-pyrazole as a versatile synthetic building block.

Current Research Trends

Medicinal Chemistry Focus

Current research on pyrazole derivatives like 5-bromo-3-phenyl-1H-pyrazole focuses primarily on their potential applications in medicinal chemistry. A review of recent literature (2018-2021) indicates significant interest in the synthesis and biological evaluation of novel pyrazole derivatives . These compounds are being investigated for various therapeutic applications, including as antimicrobial, anti-inflammatory, and anticancer agents.

Future Research Directions

Given the diverse biological activities of pyrazoles, several promising research directions for 5-bromo-3-phenyl-1H-pyrazole include:

  • Targeted synthesis of derivatives: Development of more selective and potent analogs

  • Mechanistic studies: Investigation of molecular mechanisms underlying biological activities

  • Combination therapies: Exploration of synergistic effects with established drugs

  • Structure-based drug design: Utilizing computational approaches to optimize activity

These research avenues could potentially lead to the development of novel therapeutic agents based on the 5-bromo-3-phenyl-1H-pyrazole scaffold .

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